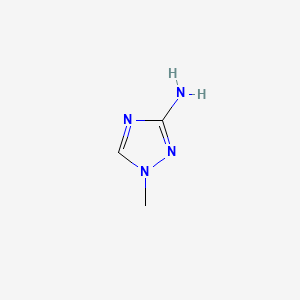![molecular formula C16H15NO3 B1296779 Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- CAS No. 89709-20-6](/img/structure/B1296779.png)
Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-
説明
“Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-” is a chiral resolution reagent used to separate racemic compounds into different mirror isomers . It plays a crucial role in the production of optically active drugs .
Synthesis Analysis
The synthesis of benzamides, which are structurally similar to “Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecule contains a total of 36 bonds, including 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also features 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The molecule has a molecular weight of 269.2952 . It is a powder or crystal in appearance . The exact physical and chemical properties of “Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-” are not available in the search results.科学的研究の応用
Chemical and Environmental Significance
Benzoic acid and its derivatives, including 2-[[(1-phenylethyl)amino]carbonyl]-benzoic acid, are widely recognized for their antibacterial and antifungal properties. These compounds are extensively used as preservatives in food, cosmetic, hygiene, and pharmaceutical products. Their ubiquity in various industries has led to their widespread distribution in the environment, found in water, soil, and air, which underscores the importance of understanding their environmental fate and potential impacts (A. D. del Olmo, J. Calzada, & M. Nuñez, 2017).
Applications in Antifungal and Antileishmanial Research
Research into the derivatives of benzoic acid, including 2-[[(1-phenylethyl)amino]carbonyl]-benzoic acid, has demonstrated their potential in developing treatments for infectious diseases. For example, studies on new SbIII carboxylates have shown that these compounds exhibit significant anti-leishmanial and anti-fungal effects, comparable to reference drugs. This highlights the potential of benzoic acid derivatives in the development of new therapeutic agents for treating leishmaniasis and fungal infections (MI Khan et al., 2011).
Role in Plant and Microbial Biochemistry
Benzoic acid is a critical biosynthetic building block in both plants and bacteria, contributing to the synthesis of various natural products. The pathways of its biosynthesis and involvement in secondary metabolism have been elucidated, offering insights into the production of important compounds like salicylic acid, paclitaxel, and cocaine. Understanding these pathways can aid in the development of biotechnological approaches to produce valuable natural products (C. Hertweck, A. Jarvis, L. Xiang, B. Moore, & N. Oldham, 2001).
Contributions to Material Science
In material science, the study of benzoic acid derivatives extends to their application in corrosion inhibition, showcasing their effectiveness in protecting metals and alloys in various environments. Research on Schiff bases derived from benzoic acid has demonstrated their utility in forming protective coatings on metals, thus preventing corrosion and extending the lifespan of metal components in industrial applications (Monika Mishra et al., 2015).
Environmental Purification Technologies
Activated carbon cloth impregnated with benzoic acid derivatives has been explored for the adsorption and removal of toxic metals from environmental and biological samples. This application is crucial for water purification technologies and the treatment of industrial effluents, highlighting the environmental significance of these compounds in mitigating pollution and enhancing public health (E. Ayranci & O. Duman, 2006).
Safety And Hazards
特性
IUPAC Name |
2-(1-phenylethylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(19)20/h2-11H,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFKXWGKKDZMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341254 | |
| Record name | Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- | |
CAS RN |
89709-20-6 | |
| Record name | Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



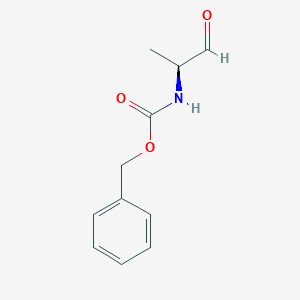
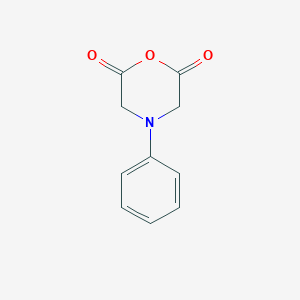
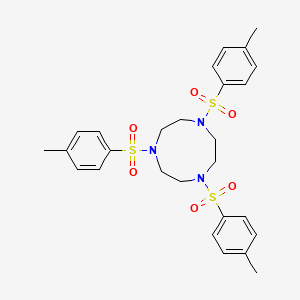
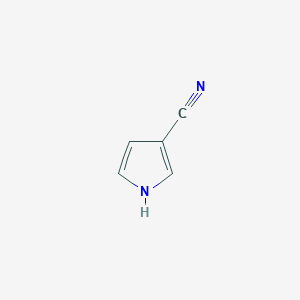

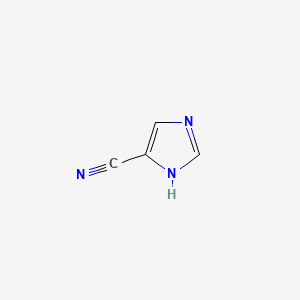
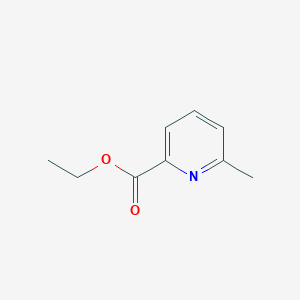

![8-Methyl-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B1296717.png)
![Tricyclo[4.3.1.13,8]undecan-3-amine](/img/structure/B1296718.png)

